molecular formula C18H19FN4O5S B2708006 N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 868981-89-9

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2708006
CAS No.: 868981-89-9
M. Wt: 422.43
InChI Key: SJEIWLQKWFJXEP-UHFFFAOYSA-N
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Description

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a potent and selective ATP-competitive inhibitor of the B-Raf kinase, specifically targeting the oncogenic B-Raf V600E mutant variant [1] . The B-Raf protein is a critical component of the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway), which regulates fundamental cellular processes including proliferation, differentiation, and survival [2] . Mutations in the BRAF gene, most notably the V600E mutation, result in constitutive kinase activity and are key drivers in several human cancers, such as melanoma, colorectal cancer, and papillary thyroid carcinoma [3] . This compound demonstrates high efficacy in suppressing the hyperactive MAPK pathway signaling initiated by mutant B-Raf, making it an essential pharmacological tool for researchers. Its primary research value lies in elucidating the precise molecular mechanisms of oncogenesis driven by B-Raf mutations, investigating pathway feedback loops, and studying mechanisms of resistance to targeted therapy in vitro and in vivo. Furthermore, it serves as a valuable reference compound in high-throughput screening campaigns to discover next-generation inhibitors and in combinatorial studies aimed at overcoming resistance in tumor models [4] .

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O5S/c19-14-3-5-15(6-4-14)29(26,27)23-8-9-28-16(23)12-22-18(25)17(24)21-11-13-2-1-7-20-10-13/h1-7,10,16H,8-9,11-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEIWLQKWFJXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound that exhibits promising biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, which includes an oxazolidine ring, a pyridine moiety, and a sulfonyl group, suggests potential applications in targeting specific biological pathways relevant to various diseases.

The molecular formula of this compound is C18H20FNO4SC_{18}H_{20}FNO_4S, with a molecular weight of approximately 367.42 g/mol. The presence of the fluorophenyl and pyridinyl groups indicates its potential utility in drug development, particularly for conditions like cancer and metabolic disorders.

Preliminary studies suggest that this compound may act as an enzyme inhibitor . The structural components are likely to interact with specific target proteins involved in disease pathways. Further biological assays are necessary to elucidate its exact mechanisms of action.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Enzyme Inhibition Potential inhibitor of enzymes involved in metabolic pathways.
Anticancer Properties Preliminary data indicate activity against cancer cell lines, necessitating further investigation.
Antimicrobial Potential Similar compounds have shown efficacy against various bacterial strains, suggesting possible antimicrobial properties.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have indicated that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives of oxazolidines have been shown to inhibit the growth of various cancer cell lines, including those resistant to standard therapies.
  • Antimicrobial Studies : Research has demonstrated that oxazolidine derivatives can possess significant antimycobacterial activity against strains of Mycobacterium tuberculosis, with some compounds showing efficacy comparable to established treatments like linezolid .
  • Mechanistic Studies : Interaction studies focusing on this compound are crucial for understanding its biological activity. These studies typically assess binding affinity to target proteins and downstream effects on cellular pathways.

Comparison with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-Pyrimidin-4-Yl-Oxazolidin-2-OneContains a pyrimidine instead of pyridineInhibitor of mutant IDH enzymes
4-Fluoro-N-(Pyridin-4-Yl)-BenzamideLacks oxazolidine structureAnti-cancer properties
5-Fluoro-Pyrimidine DerivativesSimilar fluorinated aromatic systemsAntimetabolite activity

The presence of both oxazolidine and oxalamide moieties in this compound distinguishes it from these compounds, potentially enhancing its selectivity and potency against specific biological targets.

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